![molecular formula C29H52N2O4 B13818860 (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-(Cholamidopropyl)-1,1-dimethamine is synthesized from cholic acid, a bile acid. The synthesis involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation to introduce the sulfonate group . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents depending on the specific step.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(Cholamidopropyl)-1,1-dimethamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization, filtration, and dialysis to purify the final product.
化学反応の分析
Types of Reactions
3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The amine and sulfonate groups can participate in substitution reactions with other electrophiles or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted amines and sulfonates
科学的研究の応用
3-(Cholamidopropyl)-1,1-dimethamine is extensively used in scientific research, including:
Chemistry: Solubilizing hydrophobic compounds for analysis.
Biology: Extracting and purifying membrane proteins while maintaining their native state.
Medicine: Studying membrane-bound receptors and enzymes.
Industry: Used in the formulation of detergents and cleaning agents for delicate biological samples
作用機序
The compound exerts its effects through its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of proteins. This interaction helps to solubilize membrane proteins by disrupting lipid bilayers without denaturing the proteins. The molecular targets include membrane proteins and receptors, and the pathways involved are related to protein solubilization and stabilization .
類似化合物との比較
Similar Compounds
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate: Similar structure with an additional hydroxyl group.
Triton X-100: A non-ionic detergent used for similar purposes.
Tween-20: Another non-ionic detergent used in protein solubilization
Uniqueness
3-(Cholamidopropyl)-1,1-dimethamine is unique due to its zwitterionic nature, which provides a balance between hydrophilic and hydrophobic interactions. This property makes it particularly effective in solubilizing membrane proteins without denaturing them, a feature that is not as pronounced in non-ionic detergents like Triton X-100 and Tween-20 .
特性
分子式 |
C29H52N2O4 |
|---|---|
分子量 |
492.7 g/mol |
IUPAC名 |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19?,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
InChIキー |
CLOVEIUMHBMREZ-KJDRISMPSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
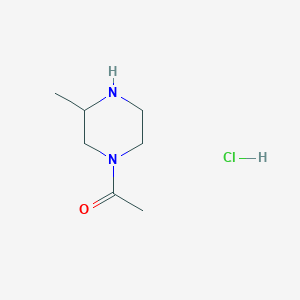
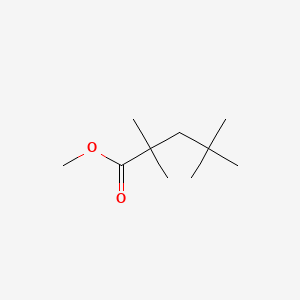

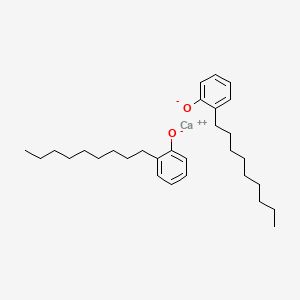
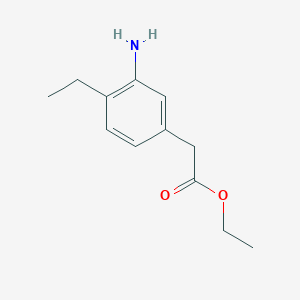
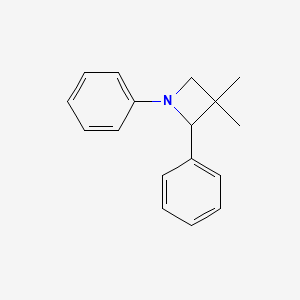
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)

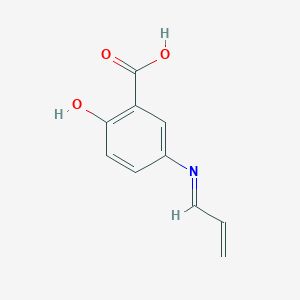
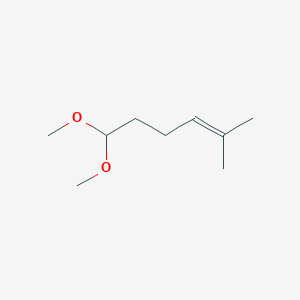

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
